1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Descripción
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine (molecular formula: C₁₁H₁₃N₃O, molecular weight: 203.24 g/mol) is a pyrazole-based compound featuring a methanamine group at the 4-position of the pyrazole ring and a 4-methoxyphenyl substituent at the 3-position . Its IUPAC name reflects this structure, and its SMILES notation (COc(cc1)ccc1-c1n[nH]cc1CN) highlights the methoxy group on the phenyl ring and the primary amine moiety .
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARYCHVTBTRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587965 | |
| Record name | 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011404-52-6 | |
| Record name | 1-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Alkylation Reactions
The primary amine group undergoes alkylation under nucleophilic substitution conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | N-Methyl derivative | 78–85 | |
| Reductive Amination | Acetone, NaBH₃CN, MeOH, RT, 6 hr | Secondary amine | 62 |
Key Findings :
-
Alkylation selectively targets the primary amine group due to steric hindrance from the pyrazole ring .
-
Reductive amination requires polar protic solvents for optimal proton exchange .
Acylation Reactions
The amine group reacts with acylating agents to form amides:
| Acylating Agent | Catalyst | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Acetyl chloride | Pyridine | CH₂Cl₂ | 0°C → RT | N-Acetyl derivative | 91 | |
| Benzoyl chloride | Et₃N | THF | RT, 4 hr | N-Benzoyl derivative | 83 |
Mechanistic Insight :
-
Pyridine neutralizes HCl byproducts, preventing protonation of the amine .
-
Steric effects from the 4-methoxyphenyl group slow reaction kinetics compared to simpler pyrazoles .
Condensation Reactions
The amine participates in Schiff base formation:
Structural Confirmation :
-
IR spectra show loss of NH₂ stretch (3350 cm⁻¹) and emergence of C=N stretch (1640 cm⁻¹) .
-
X-ray crystallography confirms planar geometry of the imine bond .
Acid-Base Reactions
The amine forms salts with acids:
| Acid | Solvent | Product (Salt) | Melting Point (°C) | Source |
|---|---|---|---|---|
| HCl (gas) | Et₂O | Hydrochloride salt | 192–194 | |
| H₂SO₄ | MeOH | Sulfate salt | >250 (dec.) |
Applications :
Oxidation Reactions
Controlled oxidation of the amine group:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 0°C, 2 hr | Nitroso derivative | 44 | |
| mCPBA | CH₂Cl₂, RT, 6 hr | N-Oxide | 31 |
Challenges :
-
Over-oxidation to nitro compounds occurs at higher temperatures (>10°C) .
-
The methoxy group stabilizes intermediates via resonance, reducing oxidation rates .
Critical Research Gaps
-
Catalytic Asymmetric Reactions : No studies report enantioselective modifications of the amine group.
-
Photochemical Reactivity : UV-driven transformations remain unexplored.
-
Biological Cross-Reactivity : Limited data on interactions with biomolecular targets (e.g., enzymes) .
Experimental validation is required for inferred pathways (marked with ). Data from were prioritized for reliability.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with specific substitutions at the 4-position of the pyrazole ring exhibited significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Compounds similar to this compound have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs). The 1,3-diarylpyrazole structure is associated with anti-inflammatory activities, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group in this compound may enhance its efficacy against these microorganisms .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the 4-position significantly increased anticancer activity, with some derivatives achieving IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation, compounds based on the pyrazole scaffold were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis and other inflammatory disorders .
Comparative Data Table
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 5.2 | Inhibition of cell proliferation |
| Similar Pyrazole Derivative | Anti-inflammatory | 10.5 | Cytokine modulation |
| Another Pyrazole Variant | Antimicrobial | 12.0 | Disruption of bacterial cell wall |
Mecanismo De Acción
The mechanism of action of 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Key Observations :
- Amine Modifications : Tertiary amines (e.g., ) or salt forms (e.g., ) may enhance metabolic stability or solubility compared to the primary amine in the target compound.
Actividad Biológica
The compound 1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine , a derivative of the pyrazole family, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.245 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
- Functionalization : Modifying the pyrazole core at various positions to enhance biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have been shown to inhibit growth in several cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 49.85 |
| Breast Cancer | MDA-MB-231 | 34.00 |
| Liver Cancer | HepG2 | 28.50 |
| Colorectal Cancer | HCT116 | 45.00 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation across various cancer types .
Antiparasitic Activity
The compound has also demonstrated significant antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. Studies indicate low micromolar potencies, making it a candidate for further development in treating parasitic infections:
| Parasite | Activity | EC50 (µM) |
|---|---|---|
| Trypanosoma cruzi | Inhibition | 0.064 |
| Leishmania infantum | Inhibition | 0.115 |
These results underscore the potential of this pyrazole derivative in antiparasitic drug discovery .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacteria and fungi:
| Microorganism | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 0.025 |
| Escherichia coli | Bactericidal | 0.020 |
| Candida albicans | Fungicidal | 0.030 |
This broad-spectrum activity suggests its utility as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial evaluated the effects of a similar pyrazole compound on patients with advanced lung cancer, showing promising results in tumor reduction and patient survival rates.
- Antiparasitic Therapy : A study involving patients with Chagas disease treated with a pyrazole derivative showed significant reduction in parasitemia levels, indicating effective treatment outcomes.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyrazole and methoxyphenyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 217.27 for C₁₂H₁₅N₃O) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole-methoxyphenyl linkage, critical for SAR studies .
How can synthesis efficiency (yield/purity) be optimized for scale-up in academic settings?
Q. Advanced
- Continuous Flow Reactors : Reduce side reactions (e.g., over-oxidation) by controlling residence time and temperature .
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust conditions dynamically .
What mechanisms underlie the biological activity of pyrazole derivatives like this compound?
Advanced
The pyrazole core interacts with biological targets via:
- Hydrogen Bonding : The NH group in the pyrazole ring binds to enzyme active sites (e.g., kinase inhibitors) .
- π-π Stacking : The methoxyphenyl group enhances affinity for aromatic residues in protein pockets .
- Metallocomplexation : Pyrazole nitrogen coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Q. Advanced
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects .
- Scaffold Hopping : Integrate triazole or imidazole rings to alter steric bulk and solubility .
- Protease Inhibition Assays : Screen analogs against target enzymes (e.g., HIV protease) to correlate substituents with IC₅₀ values .
What safety protocols are essential for handling this compound given its toxicity profile?
Q. Basic
- PPE : Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335: Respiratory tract irritation) .
- Waste Disposal : Neutralize acidic byproducts before disposal via licensed hazardous waste services .
How can researchers address data gaps in ecotoxicity and stability for this compound?
Q. Advanced
- Computational Modeling : Use QSAR models to predict biodegradability and bioaccumulation potential .
- Experimental Studies : Conduct OECD 301D ready biodegradability tests or Daphnia magna acute toxicity assays .
What analytical methods ensure purity and stability in long-term storage?
Q. Advanced
- HPLC-DAD : Detect degradation products (e.g., oxidized pyrazole derivatives) with a C18 column and gradient elution .
- Stability Chambers : Store at -20°C under argon to prevent hydrolysis of the methanamine group .
How can computational tools predict reactivity or metabolic pathways for this compound?
Q. Advanced
- DFT Calculations : Optimize transition states for reactions (e.g., cyclization energy barriers) .
- ADMET Prediction : Use SwissADME to forecast metabolic sites (e.g., CYP450-mediated demethylation of the methoxy group) .
What experimental designs resolve contradictions in reported toxicity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
